

# An In-Depth Technical Guide to Favipiravir: A Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FPIP      |           |
| Cat. No.:            | B12379026 | Get Quote |

#### Introduction

Favipiravir (also known as T-705 or Avigan) is a synthetic pyrazinecarboxamide derivative with potent, broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3][4] Initially discovered by Toyama Chemical Co., Ltd. in Japan, it was approved for the treatment of influenza virus infections and has since been investigated for its efficacy against other significant viral pathogens, including Ebola virus, Lassa virus, and SARS-CoV-2.[3][5] This technical guide provides a comprehensive overview of Favipiravir, including its chemical properties, synthesis, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.

## **Chemical Properties and Structure**

Favipiravir is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.



| Property               | Value                                       |
|------------------------|---------------------------------------------|
| IUPAC Name             | 6-fluoro-3-hydroxypyrazine-2-carboxamide[6] |
| Molecular Formula      | C5H4FN3O2[3]                                |
| Molecular Weight       | 157.10 g/mol [3]                            |
| CAS Number             | 259793-96-9[3]                              |
| Melting Point          | 188–191 °C[7]                               |
| Bioavailability        | ~97.6%[8]                                   |
| Plasma Protein Binding | 54%[8]                                      |

# Synthesis of Favipiravir

Several synthetic routes for Favipiravir have been developed, aiming for efficiency, scalability, and cost-effectiveness. A common approach starts from 2-aminopyrazine and proceeds through several intermediate steps.

### **Representative Synthesis Protocol**

One reported synthesis of Favipiravir involves the following key steps, starting from 3-aminopyrazine-2-carboxylic acid:

- Formation of 3,6-dichloropyrazine-2-carbonitrile: This intermediate can be synthesized from 3-aminopyrazine-2-carboxylic acid.[7]
- Fluorination: The dichloro-intermediate is then fluorinated using a fluoride source like potassium fluoride (KF) to yield 3,6-difluoropyrazine-2-carbonitrile.[7][9]
- Hydrolysis and Hydroxylation: The nitrile group is hydrolyzed, and a subsequent hydroxylation step yields Favipiravir.[7]

An alternative, more direct one-step synthesis has also been reported, involving the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in an ionic liquid, offering a potentially more eco-friendly and scalable method.[10]



# **Mechanism of Action**

Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][11] This active metabolite acts as a purine analog and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, which is a crucial enzyme for viral genome replication and transcription.[1][2][11][12]

The inhibitory mechanism of Favipiravir is multifaceted and is thought to involve:

- Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.[11]
- Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce a high rate of mutations in the viral genome, leading to the production of non-viable viral particles.[11][12]
   [13]
- Competitive Inhibition: Favipiravir-RTP competes with natural purine nucleosides for the active site of the viral RdRp, thereby inhibiting its function.[12]

The broad-spectrum activity of Favipiravir is attributed to the conserved nature of the RdRp catalytic domain across many RNA viruses.[1][2]

Signaling Pathway: Viral RNA Replication and Inhibition by Favipiravir









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favipiravir | C5H4FN3O2 | CID 492405 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir clinical trial [read.houstonmethodist.org]
- 6. FAVIPIRAVIR Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses
   Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference, Grants, Exam Alerts
  [gpatindia.com]
- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. asianpubs.org [asianpubs.org]
- 10. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sterispharma.com [sterispharma.com]
- 12. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 HTC "Chemrar" [en.chemrar.ru]
- 13. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Favipiravir: A Broad-Spectrum Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379026#introduction-to-fpip-chemical-compound]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com